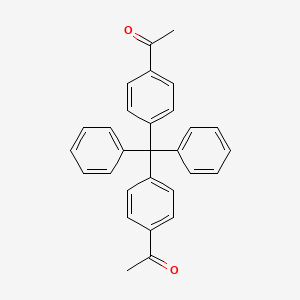![molecular formula C15H27BrO4 B12577841 12-[(2-Bromopropanoyl)oxy]dodecanoic acid CAS No. 633323-40-7](/img/structure/B12577841.png)
12-[(2-Bromopropanoyl)oxy]dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-[(2-Bromopropanoyl)oxy]dodecanoic acid is a synthetic organic compound with the molecular formula C15H27BrO4 It is a derivative of dodecanoic acid, where a bromopropanoyl group is esterified to the hydroxyl group of dodecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(2-Bromopropanoyl)oxy]dodecanoic acid typically involves the esterification of dodecanoic acid with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Dodecanoic acid+2-Bromopropanoyl chloride→12-[(2-Bromopropanoyl)oxy]dodecanoic acid+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process would likely involve similar esterification reactions on a larger scale, with considerations for efficient separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
12-[(2-Bromopropanoyl)oxy]dodecanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and 2-bromopropanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Reduction: 12-Hydroxydodecanoic acid.
Hydrolysis: Dodecanoic acid and 2-bromopropanoic acid.
Applications De Recherche Scientifique
12-[(2-Bromopropanoyl)oxy]dodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of brominated fatty acids on biological systems.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Possible applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 12-[(2-Bromopropanoyl)oxy]dodecanoic acid is not well-documented. as a brominated fatty acid derivative, it may interact with biological membranes, enzymes, or receptors, potentially disrupting normal cellular functions. The bromine atom can participate in electrophilic interactions, while the ester group can undergo hydrolysis, releasing active components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic Acid: A saturated fatty acid with antimicrobial properties.
12-Bromododecanoic Acid: Similar structure but lacks the esterified bromopropanoyl group.
2-Bromopropanoic Acid: A simple brominated carboxylic acid.
Uniqueness
12-[(2-Bromopropanoyl)oxy]dodecanoic acid is unique due to its combined structural features of a long-chain fatty acid and a brominated ester. This combination may confer distinct chemical reactivity and biological activity compared to its individual components.
Propriétés
Numéro CAS |
633323-40-7 |
|---|---|
Formule moléculaire |
C15H27BrO4 |
Poids moléculaire |
351.28 g/mol |
Nom IUPAC |
12-(2-bromopropanoyloxy)dodecanoic acid |
InChI |
InChI=1S/C15H27BrO4/c1-13(16)15(19)20-12-10-8-6-4-2-3-5-7-9-11-14(17)18/h13H,2-12H2,1H3,(H,17,18) |
Clé InChI |
PYLJZDSNLOLGAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCCCCCCCCCCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)

![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)

![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)
